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molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2

2,2-dimethyl-2H-chromene-6-carbonitrile

Cat. No. B016952
M. Wt: 185.22 g/mol
InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
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Patent
US05502220

Procedure details

A 500-mL, 3-necked, round-bottomed flask topped with a distilling head, internal temperature probe/argon inlet, and an overhead stirrer was sequentially charged with the title A compound, 1,1-diethoxy-3-methyl-2-butene (26.59 g, 168.00 mmol), p-xylene (300 mL), 4-cyanophenol (15.00 g, 125.92 mmol), and 3-picoline (3.0 mL, 2.870 g, 30.83 mmol). The reaction mixture was rapidly stirred. The internal temperature was rapidly brought up to 115° C. and then slowly raised in order to distill off the ethanol formed during the reaction.
Quantity
26.59 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH:5]=[C:6]([CH3:8])[CH3:7])C.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13].N1C=CC=C(C)C=1>CC1C=CC(C)=CC=1>[CH3:7][C:6]1([CH3:8])[CH:5]=[CH:4][C:16]2[CH:15]=[C:14]([C:12]#[N:13])[CH:19]=[CH:18][C:17]=2[O:20]1

Inputs

Step One
Name
Quantity
26.59 g
Type
reactant
Smiles
C(C)OC(C=C(C)C)OCC
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, 3-necked, round-bottomed flask topped with a distilling head, internal temperature probe/argon inlet, and an overhead stirrer
CUSTOM
Type
CUSTOM
Details
was rapidly brought up to 115° C.
TEMPERATURE
Type
TEMPERATURE
Details
slowly raised in order
DISTILLATION
Type
DISTILLATION
Details
to distill off the ethanol
CUSTOM
Type
CUSTOM
Details
formed during the reaction

Outcomes

Product
Name
Type
Smiles
CC1(OC2=C(C=C1)C=C(C=C2)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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